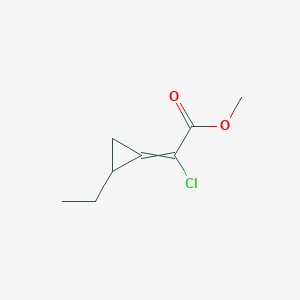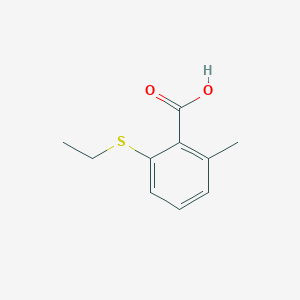
2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high stability and resistance to degradation. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran typically involves the fluorination of precursor compounds. Common methods include:
Electrophilic fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods
Industrial production may involve large-scale fluorination processes, often under controlled conditions to ensure safety and efficiency. The choice of method depends on factors like cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where fluorine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction may produce fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Fluorinated compounds are often used as catalysts or catalyst supports in various chemical reactions.
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical attack.
Biology and Medicine
Pharmaceuticals: Fluorinated compounds are used in drug design and development due to their stability and ability to interact with biological targets.
Imaging Agents: Used in medical imaging techniques, such as positron emission tomography (PET).
Industry
Polymers: Used in the production of high-performance polymers with applications in aerospace, electronics, and other fields.
Surfactants: Fluorinated surfactants are used in various industrial processes due to their unique surface-active properties.
Wirkmechanismus
The mechanism of action of 2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, affecting their activity. In catalysis, it may facilitate chemical reactions by stabilizing transition states or intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,5-Tetrafluoro-3,5-dimethyl-2,5-dihydrofuran
- 2,2,4,5-Tetrafluoro-3,5-bis(difluoromethyl)-2,5-dihydrofuran
Uniqueness
2,2,4,5-Tetrafluoro-3,5-bis(trifluoromethyl)-2,5-dihydrofuran is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials.
Eigenschaften
CAS-Nummer |
90169-96-3 |
|---|---|
Molekularformel |
C6F10O |
Molekulargewicht |
278.05 g/mol |
IUPAC-Name |
2,2,4,5-tetrafluoro-3,5-bis(trifluoromethyl)furan |
InChI |
InChI=1S/C6F10O/c7-2-1(4(9,10)11)5(12,13)17-3(2,8)6(14,15)16 |
InChI-Schlüssel |
VFOIRCFNOICOCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(OC1(F)F)(C(F)(F)F)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


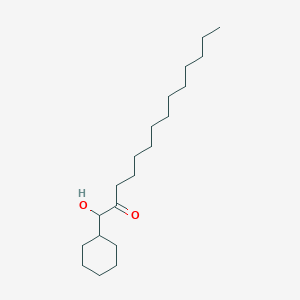
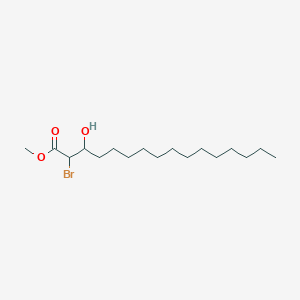
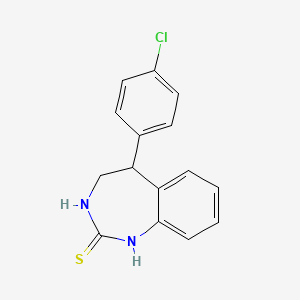
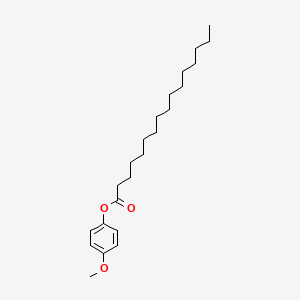
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
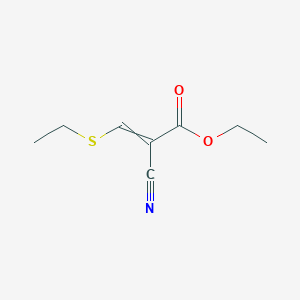
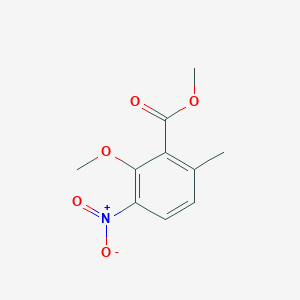
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)
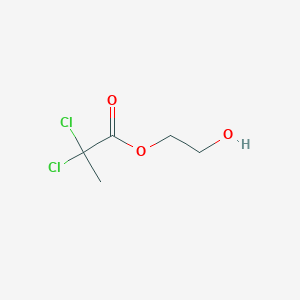
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)](/img/structure/B14376356.png)
